

# Application Notes and Protocols: ADME and Pharmacokinetic Studies of AVN-101 Hydrochloride

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## Compound of Interest

Compound Name: *AVN-101 hydrochloride*

Cat. No.: *B605702*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic profiles of **AVN-101 hydrochloride**, a multi-target drug candidate for the treatment of Central Nervous System (CNS) disorders. The included protocols and data are intended to guide researchers in their own investigations of this and similar compounds.

## In Vitro ADME Profile Physicochemical Properties

**AVN-101 hydrochloride** (2,8-dimethyl-5-penethyl-2,3,4,5-tetra-hydro-1h-pyrido[4,3-B]indole hydrochloride) is an orally available drug candidate with physicochemical characteristics that align well with Lipinski's rule of five, suggesting good potential for drug-likeness.

## Receptor Binding Affinity

AVN-101 is a potent antagonist for a range of serotonin (5-HT), histamine, and adrenergic receptors. Its high affinity for the 5-HT7 receptor is a key characteristic.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Receptor Binding Affinities (Ki) of **AVN-101 Hydrochloride**

Receptor Target	Ki (nM)
5-HT7	0.153
Histamine H1	0.58
Adrenergic α2A	0.41 - 3.6
Adrenergic α2B	0.41 - 3.6
Adrenergic α2C	0.41 - 3.6
5-HT2C	1.17
5-HT2A	1.56
5-HT6	2.04
5-HT2B	10.6
5-HT5A	20.8
5-HT1A	>30
Histamine H2	89
Histamine H3	Inactive

## Stability

Aqueous Stability: **AVN-101 hydrochloride** demonstrates high stability in aqueous solutions over a 72-hour period at room temperature.

- Distilled water: 97.03% of the original compound remains.
- Salt solution (pH 4.0): 98.05% of the original compound remains.
- Salt solution (pH 7.0): 99.95% of the original compound remains.
- Physiological solution (pH 7.4): 99.38% of the original compound remains.

Plasma Stability: The stability of **AVN-101 hydrochloride** varies across species. It is poorly stable in murine plasma, with only 16% of the parent compound remaining after a 30-minute

incubation at room temperature.[5] In contrast, it shows greater stability in monkey and human plasma, with 45% and 68% of the compound remaining, respectively, under the same conditions.[5]

## Pharmacokinetic Profile

### Animal Pharmacokinetics

Pharmacokinetic studies in mice and rats have demonstrated that AVN-101 possesses good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][2]

Table 2: Pharmacokinetic Parameters of AVN-101 in Mice (Intraperitoneal Administration)[1]

Dose (mg/kg)	Cmax (ng/mL)	Tmax (min)	AUC(0-t) (ngmin/mL)	AUC(0-∞) (ngmin/mL)	T½ (min)
5.0	Data not available in search snippets				

Note: Specific values for Cmax, Tmax, AUC, and T½ in mice were mentioned to be in a table in the source document but were not available in the provided search results.

Table 3: Pharmacokinetic Parameters and Bioavailability of AVN-101 in Rats[1][6]

Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (min)	AUC(0-240) (ng*min/mL)	Bioavailability (%)
Intravenous (IV)	Data not available	Data not available	Data not available	Data not available	-
Intraperitoneal (IP)	Data not available	Data not available	Data not available	Data not available	26.3
Oral (PO)	Data not available	Data not available	Data not available	Data not available	8.5

Note: Specific dosing information and other pharmacokinetic parameters for rats were not fully detailed in the search results.

## Human Pharmacokinetics (Phase I)

Phase I clinical studies have shown that AVN-101 is well-tolerated in humans when administered orally at doses up to 20 mg daily.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#) It does not significantly impact plasma and urine biochemistry or prolong the QT interval in electrocardiograms, indicating a favorable safety profile.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Radioligand Binding Assay (General Protocol)

This protocol describes a general procedure for determining the binding affinity of a test compound, such as AVN-101, to a target receptor using a competitive radioligand binding assay.

#### Materials:

- Cell membranes expressing the target receptor (e.g., 5-HT7)
- Radioligand (e.g., [<sup>3</sup>H] lysergic acid diethylamide for 5-HT7, [<sup>3</sup>H] ketanserin for 5-HT2A)[\[1\]](#)
- Test compound (**AVN-101 hydrochloride**)
- Assay buffer (e.g., 50 mM Tris, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4)[\[8\]](#)
- 96-well plates
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

#### Procedure:

- Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer.[\[8\]](#)

- Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (AVN-101).[8][9] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
- Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
- Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[8][9]
- Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC<sub>50</sub> value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.[8][9]

## In Vivo Pharmacokinetic Study in Mice (General Protocol)

This protocol outlines a general workflow for assessing the pharmacokinetic properties of a compound like AVN-101 in a murine model.

### Materials:

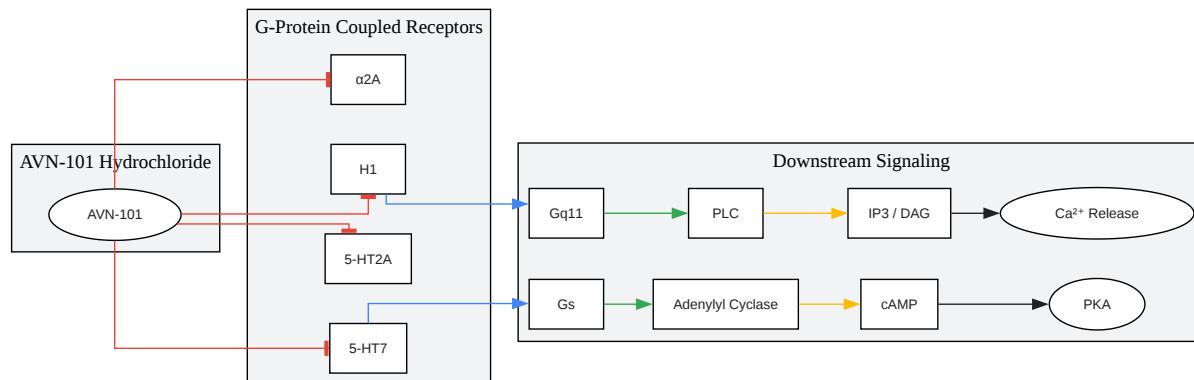
- Test compound (**AVN-101 hydrochloride**)
- Dosing vehicle
- Mice (e.g., BALB/c)
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Analytical instrumentation (e.g., LC-MS/MS)

**Procedure:**

- Dosing: Administer **AVN-101 hydrochloride** to mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).[2]
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing. Blood can be collected via methods such as submandibular vein puncture or retro-orbital bleeding.[10]
- Plasma Preparation: Process the collected blood samples to obtain plasma by centrifugation. [2]
- Sample Analysis: Quantify the concentration of AVN-101 in the plasma samples using a validated analytical method, typically LC-MS/MS.[2][6]
- Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life ( $T\frac{1}{2}$ ), and bioavailability using appropriate software.

## Visualizations

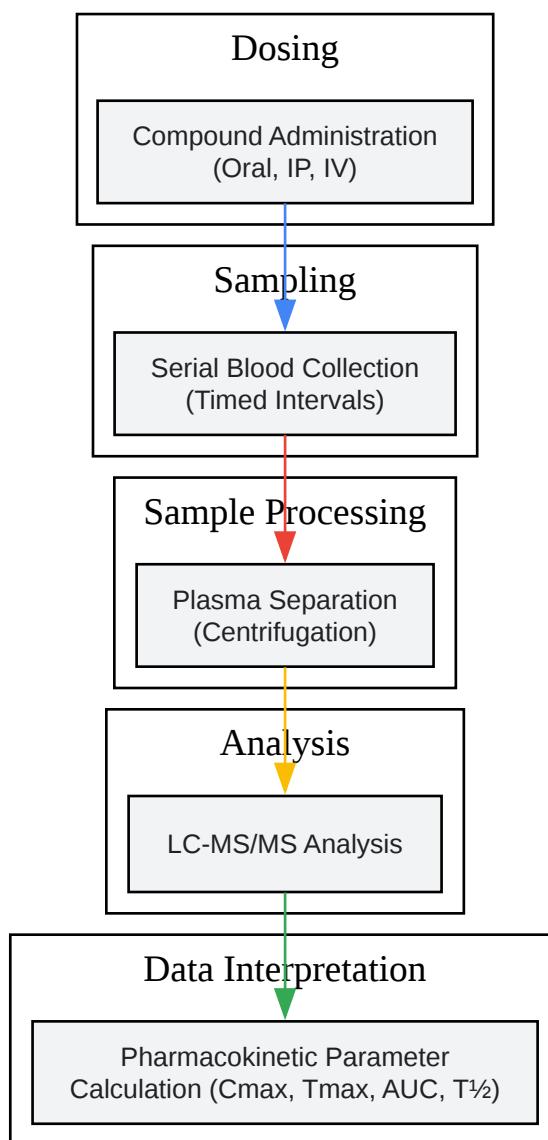
### Signaling Pathway Diagram



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Caption: Simplified signaling pathways antagonized by AVN-101.

## Experimental Workflow Diagram

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Caption: General workflow for an in vivo pharmacokinetic study.

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